3-[[[(3-Bromobenzoyl)amino]thioxomethyl ]amino]-4-chloro-benzoic acid
Overview
Description
3-[[[(3-Bromobenzoyl)amino]thioxomethyl]amino]-4-chloro-benzoic acid is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and sulfur atoms
Preparation Methods
The synthesis of 3-[[[(3-Bromobenzoyl)amino]thioxomethyl]amino]-4-chloro-benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of 3-Bromobenzoyl Chloride: This is achieved by reacting 3-bromobenzoic acid with thionyl chloride.
Amidation Reaction: The 3-bromobenzoyl chloride is then reacted with thiourea to form the corresponding thioamide.
Coupling Reaction: The thioamide is then coupled with 4-chlorobenzoic acid under specific conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
3-[[[(3-Bromobenzoyl)amino]thioxomethyl]amino]-4-chloro-benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine sites, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[[[(3-Bromobenzoyl)amino]thioxomethyl]amino]-4-chloro-benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 3-[[[(3-Bromobenzoyl)amino]thioxomethyl]amino]-4-chloro-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 3-[[[(3-Bromobenzoyl)amino]thioxomethyl]amino]-4-chloro-benzoic acid include:
- 2-[[[(3-Bromobenzoyl)amino]thioxomethyl]amino]-3,5-diiodo-benzoic acid
- 3-{[(3-Bromobenzoyl)carbamothioyl]amino}benzoic acid
Compared to these compounds, 3-[[[(3-Bromobenzoyl)amino]thioxomethyl]amino]-4-chloro-benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
3-[(3-bromobenzoyl)carbamothioylamino]-4-chlorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O3S/c16-10-3-1-2-8(6-10)13(20)19-15(23)18-12-7-9(14(21)22)4-5-11(12)17/h1-7H,(H,21,22)(H2,18,19,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFRTDLZCASWMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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